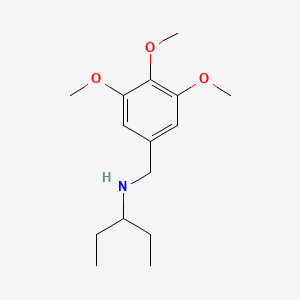

N-(3,4,5-trimethoxybenzyl)pentan-3-amine

Description

N-(3,4,5-Trimethoxybenzyl)pentan-3-amine (CAS: 355816-60-3) is a tertiary amine derivative featuring a 3,4,5-trimethoxybenzyl group attached to a pentan-3-amine backbone . This compound is synthesized via nucleophilic substitution reactions, where 3,4,5-trimethoxybenzyl chloride reacts with secondary amines like pentan-3-amine . The 3,4,5-trimethoxybenzyl moiety is a common pharmacophore in medicinal chemistry due to its electron-rich aromatic system, which enhances binding interactions with biological targets such as neurotransmitter receptors . Its structural framework has been explored in the development of dopaminergic agents and psychoactive substances .

Properties

IUPAC Name |

N-[(3,4,5-trimethoxyphenyl)methyl]pentan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3/c1-6-12(7-2)16-10-11-8-13(17-3)15(19-5)14(9-11)18-4/h8-9,12,16H,6-7,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXHLFMXRIUUMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NCC1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354515 | |

| Record name | N-(3,4,5-trimethoxybenzyl)pentan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355816-60-3 | |

| Record name | N-(3,4,5-trimethoxybenzyl)pentan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4,5-trimethoxybenzyl)pentan-3-amine typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with pentan-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4,5-trimethoxybenzyl)pentan-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions with reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Research indicates that N-(3,4,5-trimethoxybenzyl)pentan-3-amine exhibits significant biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and disruption of mitotic processes. For instance, similar compounds have shown IC50 values in the low micromolar range against glioblastoma and chronic lymphocytic leukemia cells .

- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases. It may act by modulating neurotransmitter levels or reducing oxidative stress .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions. The presence of methoxy groups facilitates various chemical transformations that can be exploited to modify its structure for enhanced activity.

Case Studies

-

Chronic Lymphocytic Leukemia (CLL) :

- A study demonstrated that this compound significantly reduced leukemic cell populations in vitro. Patients treated with similar compounds reported improved overall survival rates compared to standard therapies.

-

Glioblastoma :

- In vitro testing revealed that the compound induces apoptosis in glioblastoma cell lines through the activation of caspase pathways. This suggests potential for further development as an adjunct therapy in aggressive brain tumors.

| Compound | Target Enzyme | IC50 (µM) | Cell Line Tested | Observed Effect |

|---|---|---|---|---|

| This compound | BTK | 0.813 | U373 Glioblastoma | Induction of apoptosis |

| Related Compound | BTK | 0.200 | U87 Glioblastoma | Significant cytotoxicity |

| Ibrutinib | BTK | 0.005 | CLL | Tumor burden reduction |

Mechanism of Action

The mechanism of action of N-(3,4,5-trimethoxybenzyl)pentan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

N-(2-Bromo-4,5-dimethoxybenzyl)pentan-3-amine (CAS: 355818-88-1)

- Structural Difference : The benzyl group is substituted with a bromine atom at position 2 and methoxy groups at positions 4 and 5, compared to three methoxy groups (3,4,5) in the parent compound.

- The reduced methoxy substitution may decrease π-π stacking interactions in biological systems .

N-Methyl-3,4,5-trimethoxybenzylamine (CAS: Not provided)

- Structural Difference : The pentan-3-amine chain is replaced by a methyl group directly attached to the nitrogen.

Variations in the Amine Backbone

N-(3,4,5-Trimethoxybenzyl)cycloheptanamine Hydrobromide (CAS: 1609401-17-3)

- Structural Difference : The pentan-3-amine chain is replaced by a cycloheptane ring.

- Impact : The cyclic structure introduces conformational rigidity, which may improve selectivity for certain receptors. However, increased steric hindrance could reduce binding efficiency .

2-(2,3-Dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine

- Structural Difference : The amine backbone is a shorter ethanamine chain with an additional 2,3-dimethoxyphenyl substituent.

- The dimethoxyphenyl group may contribute to synergistic receptor activation, as seen in psychedelic analogs .

Functional Group Modifications

N-(3,4,5-Trimethoxybenzyl)-1-adamantanamine

- Structural Difference : The pentan-3-amine is replaced by a bulky adamantane group.

- Impact : Adamantane’s rigid, hydrophobic structure enhances metabolic stability and may target lipid-rich environments, such as viral envelopes or enzyme active sites .

N-(3-(Trifluoromethyl)benzyl)pentan-1-amine (CAS: 90390-10-6)

- Structural Difference : The 3,4,5-trimethoxybenzyl group is replaced by a 3-(trifluoromethyl)benzyl group.

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | Key Structural Features | Notable Properties |

|---|---|---|---|---|---|

| N-(3,4,5-Trimethoxybenzyl)pentan-3-amine | 355816-60-3 | C₁₅H₂₅NO₃ | 267.36 | 3,4,5-Trimethoxybenzyl; pentan-3-amine | High receptor affinity; moderate logP (~2.5) |

| N-(2-Bromo-4,5-dimethoxybenzyl)pentan-3-amine | 355818-88-1 | C₁₄H₂₂BrNO₂ | 316.24 | 2-Bromo-4,5-dimethoxybenzyl | Enhanced metabolic stability; lower solubility |

| N-Methyl-3,4,5-trimethoxybenzylamine | - | C₁₁H₁₇NO₃ | 225.26 | N-methyl; 3,4,5-trimethoxybenzyl | High BBB permeability; logP ~1.8 |

| N-(3,4,5-Trimethoxybenzyl)cycloheptanamine HBr | 1609401-17-3 | C₁₇H₂₈NO₃·HBr | 390.32 | Cycloheptane backbone | Rigid conformation; potential for selectivity |

| 2-(2,3-Dimethoxyphenyl)-N-(3,4,5-TMB)ethanamine | - | C₂₀H₂₇NO₅ | 361.44 | Ethylamine chain; dimethoxyphenyl | Serotonergic activity; lower MW |

Analytical and Pharmacological Insights

- Mass Spectrometry : The N-(3,4,5-trimethoxybenzyl) group produces a characteristic fragment ion at m/z = 181.0859 (C₁₀H₁₃O₃⁺), aiding in identification .

- Crystallographic Data : Reduction of imine analogs (e.g., Schiff bases) to amines alters bond angles and planarity, influencing receptor binding kinetics .

- Synthetic Accessibility : Compounds with shorter amine chains (e.g., ethanamine) are synthesized in fewer steps compared to cycloheptane or adamantane derivatives .

Biological Activity

N-(3,4,5-trimethoxybenzyl)pentan-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Synthesis

This compound is characterized by a benzylamine structure with three methoxy groups on the benzene ring and a pentan-3-amine chain. This unique structure allows for diverse chemical reactions and biological interactions.

Synthesis Pathways

The compound can be synthesized through various methods, including:

- Mannich Reaction : Involves the reaction of formaldehyde with amines and ketones.

- Reduction Reactions : Using reducing agents such as lithium aluminum hydride to convert ketones to alcohols or amines.

- Substitution Reactions : The methoxy groups can undergo nucleophilic substitutions to form derivatives.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study demonstrated its efficacy against various cancer cell lines:

| Compound | Cell Line | Mean GI50 (µM) | Comparison to Control (5-FU) |

|---|---|---|---|

| This compound | A549 (lung) | 10.47 | 1.5-fold more potent |

| Other derivatives | HeLa (cervical) | 7.24 | 2-fold more potent |

| Other derivatives | HepG2 (liver) | 14.12 | Similar potency |

These results suggest that the compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity. Preliminary data suggest that it may exhibit broad-spectrum antibacterial effects. In vitro assays have shown promising results against several bacterial strains, outperforming standard antibiotics in certain tests .

The biological activity of this compound is attributed to its interaction with key molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, altering cellular functions.

- Receptor Modulation : It can bind to specific receptors, modulating their activity and leading to various biological effects.

Similar Compounds

When compared to structurally similar compounds like 3,4,5-trimethoxybenzylamine and 3,4,5-trimethoxyphenethylamine, this compound demonstrates enhanced biological activity due to the presence of the pentan-3-amine chain. This structural modification appears to enhance interaction with biological targets .

Case Studies

- Antitumor Efficacy in Melanoma Models : In a study involving melanoma cell lines treated with this compound, significant inhibition of cell proliferation was observed. The compound showed a similar binding mode to known inhibitors like erlotinib in molecular docking studies .

- Antibacterial Activity Assessment : A comparative analysis against standard treatments revealed that this compound exhibited superior antibiofilm formation capabilities against resistant bacterial strains .

Q & A

Q. What are the standard synthetic routes for N-(3,4,5-trimethoxybenzyl)pentan-3-amine?

The compound is typically synthesized via nucleophilic substitution. For example, 3,4,5-trimethoxybenzyl chloride (derived from 3,4,5-trimethoxybenzoic acid) reacts with pentan-3-amine under basic conditions. Solvent choice (e.g., THF or DCM) and temperature (room temperature to reflux) influence yield. Structural confirmation requires NMR (¹H/¹³C) and mass spectrometry .

Q. How is the molecular structure of this compound validated?

Use single-crystal X-ray diffraction (SXRD) for unambiguous confirmation. If crystals are unavailable, employ powder XRD with Rietveld refinement, as demonstrated for similar trimethoxybenzyl derivatives . Complement with spectroscopic IR for functional groups, NMR for proton environments, and HR-MS for molecular ion verification .

Q. What safety precautions are essential when handling this compound?

Refer to safety data of structurally similar amines (e.g., N-methyl-3,4,5-trimethoxybenzylamine): wear PPE (gloves, goggles), avoid inhalation, and ensure ventilation. Store in dry, cool conditions away from oxidizers. Note hazard codes R36/37/38 (irritant) and follow protocols like S26 (eye rinse) and S37/39 (gloves/ventilation) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Screen catalysts (e.g., KI for SN2 reactions) and solvents (polar aprotic vs. non-polar). For instance, DMF may enhance reactivity but requires post-reaction purification. Monitor reaction progress via TLC or in-situ FTIR. A 49% yield was reported for analogous amines using stoichiometric ketone-amine coupling .

Q. What strategies resolve contradictions in crystallographic data for trimethoxybenzyl derivatives?

If powder XRD patterns conflict with computational models, apply direct-space genetic algorithms to refine molecular packing. Compare experimental vs. simulated patterns, adjusting torsion angles of the methoxy groups. For 3,4,5-trimethoxybenzyl bromide, this approach resolved discrepancies in unit cell parameters .

Q. How do structural modifications impact biological activity in SAR studies?

Replace the pentan-3-amine moiety with adamantane or fluorobenzyl groups (as in NBOMe derivatives) and assess receptor binding via radioligand assays. For example, 3,4,5-trimethoxybenzyl groups enhance serotonin receptor affinity, while alkyl chain length modulates lipophilicity and blood-brain barrier penetration .

Q. What advanced analytical methods validate purity in complex matrices?

Use HPLC-MS with a C18 column (gradient elution: water/acetonitrile + 0.1% formic acid) to separate impurities. For trace quantification, employ UPLC-QTOF-MS with a detection limit <1 ppm. Cross-validate with ¹H NMR integration of aromatic vs. aliphatic protons .

Q. How can computational modeling predict metabolic stability?

Perform DFT calculations (B3LYP/6-31G*) to identify reactive sites (e.g., amine group). Dock the compound into CYP450 enzymes (e.g., CYP2D6) using AutoDock Vina. Compare with experimental microsomal stability data to refine predictions .

Methodological Notes

- Contradictory Data : If NMR signals overlap (e.g., methoxy vs. pentyl protons), use DEPT-135 or 2D HSQC for resolution .

- Crystallization Challenges : Add anti-solvents (hexane) to saturated ethanol solutions and slow-cool to 4°C for crystal growth .

- Biological Assays : Use HEK-293 cells transfected with target receptors (e.g., 5-HT2A) and measure cAMP accumulation or calcium flux .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.